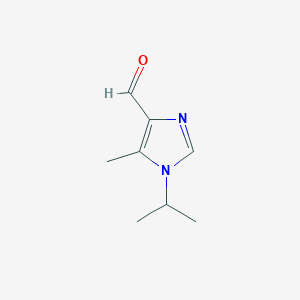

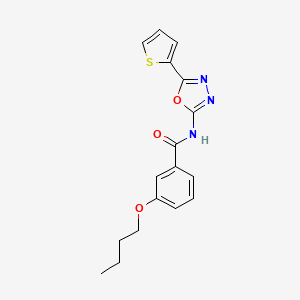

![molecular formula C16H21NO B2958758 (3As,8aS)-2-benzyl-1,3,3a,5,6,7,8,8a-octahydrocyclohepta[c]pyrrol-4-one CAS No. 2095396-55-5](/img/structure/B2958758.png)

(3As,8aS)-2-benzyl-1,3,3a,5,6,7,8,8a-octahydrocyclohepta[c]pyrrol-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrrole is a fascinating heterocyclic organic compound that has established itself as a cornerstone of both the natural and synthetic chemistry world . It is comprised of a five-membered ring structure, with four carbon atoms and one nitrogen atom . This compound is renowned for its aromatic properties, which can be attributed to the presence of a delocalized pi electron system .

Synthesis Analysis

Pyrrole is largely synthesized in the laboratory for research and industrial purposes . One of the classic methods for synthesizing pyrrole is the Paal-Knorr synthesis, which involves the condensation of 1,4-diketones in the presence of a catalyst . Another synthesis method involves the reaction of furan with ammonia under acidic conditions, in a process known as the Van Leusen Pyrrole Synthesis .

Molecular Structure Analysis

The unique aromaticity of pyrrole is conferred by its five-membered ring structure and the availability of a lone pair of electrons on the nitrogen atom . These electrons form a part of the aromatic π-electron system, contributing to the molecule’s stability .

Chemical Reactions Analysis

Pyrrole undergoes various chemical reactions. For instance, a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines provides N-substituted pyrroles . The reaction proceeds at room temperature with an O2 balloon as the oxidant using commercially available materials as the substrates and catalysts .

Physical And Chemical Properties Analysis

Pyrrole is colorless to slightly yellowish and is typically found in the liquid state at room temperature . It is soluble in water and other polar solvents due to its polar nature .

Applications De Recherche Scientifique

CGS 20625, a Novel Pyrazolopyridine Anxiolytic

CGS 20625 is explored for its anxiolytic properties, indicating research interest in the therapeutic applications of novel chemical structures for mental health treatments. The study detailed its pharmacological profile, suggesting its potential as a partial agonist or mixed agonist/antagonist for central benzodiazepine receptors. This highlights the exploration of novel compounds for modulating neurotransmitter systems, a possible application area for the chemical structure (Williams et al., 1989).

Polycyclic Aromatic Hydrocarbons in Occupational Settings

Studies on polycyclic aromatic hydrocarbons (PAHs) provide insights into occupational health risks associated with chemical exposure. Research into measuring PAH levels in urine reflects concern over environmental and occupational pollutants' impact on health, which could inform research into the metabolism and toxicity profiles of related compounds, including "(3As,8aS)-2-benzyl-1,3,3a,5,6,7,8,8a-octahydrocyclohepta[c]pyrrol-4-one" (Waidyanatha et al., 2003).

Exposure to Environmental Chemicals

The exposure to non-persistent environmental chemicals, including various phenols and parabens, in a Danish population study provides a context for understanding human exposure to synthetic chemicals. This kind of research could inform safety and regulatory standards for novel compounds, focusing on their presence in biological samples and potential health impacts (Frederiksen et al., 2014).

Hematotoxicity in Occupational Population Exposed to PAHs

The study on the hematotoxic effects of PAH exposure in an occupational setting underscores the importance of investigating the biological impacts of chemical exposures. Research into hematopoietic system impairment due to chemical exposure could be relevant for assessing the safety and health implications of novel compounds (Wang et al., 2019).

Mécanisme D'action

While the specific mechanism of action for “(3As,8aS)-2-benzyl-1,3,3a,5,6,7,8,8a-octahydrocyclohepta[c]pyrrol-4-one” is not available, pyrrole and pyrrolidine analogs have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents .

Orientations Futures

Propriétés

IUPAC Name |

(3aS,8aS)-2-benzyl-1,3,3a,5,6,7,8,8a-octahydrocyclohepta[c]pyrrol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO/c18-16-9-5-4-8-14-11-17(12-15(14)16)10-13-6-2-1-3-7-13/h1-3,6-7,14-15H,4-5,8-12H2/t14-,15-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUVMTUHDOBCRJI-HUUCEWRRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C2CN(CC2C1)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(=O)[C@@H]2CN(C[C@H]2C1)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

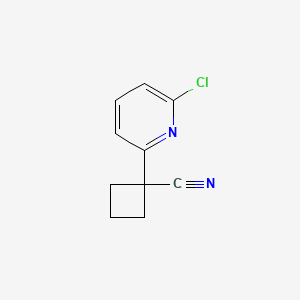

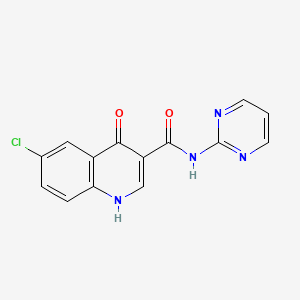

![2-[1-(6-Fluoro-5-methylpyridine-3-amido)cyclobutyl]acetic acid](/img/structure/B2958677.png)

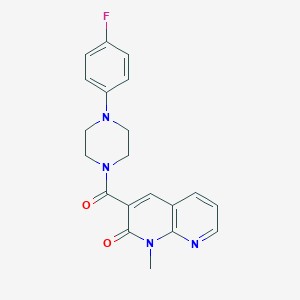

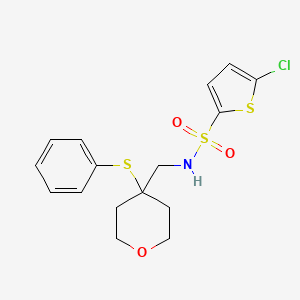

![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2958690.png)

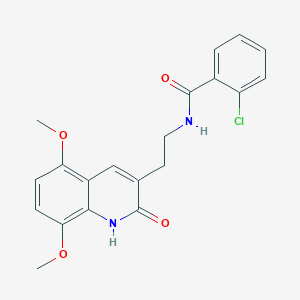

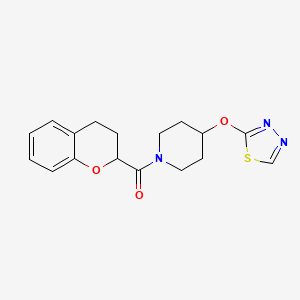

![Benzo[b]thiophen-2-yl(4-(benzylsulfonyl)piperidin-1-yl)methanone](/img/structure/B2958691.png)

![N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2958693.png)

![(5-Cyclopropyl-1,2-oxazol-3-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2958694.png)

![ethyl [2-({[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B2958695.png)